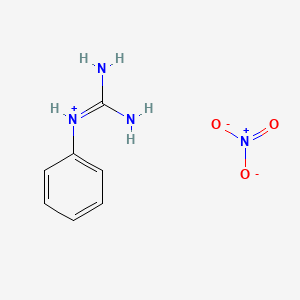

N-phenylguanidinium nitrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10N4O3 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

diaminomethylidene(phenyl)azanium;nitrate |

InChI |

InChI=1S/C7H9N3.NO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);/q;-1/p+1 |

InChI Key |

XECUWUAEUHETRK-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)[NH+]=C(N)N.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylguanidinium Nitrate

Direct Synthesis Approaches from Aniline (B41778) and Cyanamide (B42294) Derivatives

The direct synthesis of N-phenylguanidinium nitrate (B79036) often involves the reaction of aniline with a cyanamide derivative in the presence of nitric acid. This approach provides a relatively straightforward route to the target compound.

Reflux Reaction Conditions for N-Phenylguanidinium Nitrate Formation

A common laboratory-scale synthesis involves heating a mixture of aniline, nitric acid, and an aqueous solution of cyanamide in a suitable solvent under reflux. prepchem.comd-nb.info One documented procedure specifies reacting aniline (0.1 mole), concentrated nitric acid (0.1 mole), and a 50% aqueous cyanamide solution (0.15 mole) in 100 ml of ethyl alcohol. prepchem.com The mixture is heated under reflux for an extended period, typically around 20 hours, to facilitate the reaction. prepchem.com Following the reflux, the reaction mixture is cooled, often to 0°C for several hours, to induce the precipitation of the this compound product. prepchem.com The resulting solid is then collected by filtration and can be further purified by recrystallization from a solvent such as ethyl alcohol. prepchem.com

Another general procedure describes stirring an appropriate aniline derivative (40 mmol) in ethanol (B145695), followed by the successive addition of nitric acid and a 50% aqueous cyanamide solution. d-nb.info This mixture is then refluxed for approximately 18 hours. d-nb.info If a precipitate does not form upon cooling, the mixture can be poured into cold diethyl ether to induce crystallization. d-nb.info

Table 1: Reflux Synthesis of this compound

| Reactant | Molar Amount | Solvent | Reflux Time | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|---|

| Aniline | 0.1 mole | Ethyl Alcohol | 20 hours | - | 125-127 | prepchem.com |

| Aniline | 40 mmol | Ethanol | 17 hours | 56% | 114-119 | d-nb.info |

| 4-Aminophenol | 40 mmol | Propan-2-ol | 14 hours | 39% | 201 | d-nb.info |

| 4-Bromoaniline | 40 mmol | Propan-2-ol | 18 hours | 52% | 185 | d-nb.info |

| 3-Aminophenol | 40 mmol | Propan-2-ol | 18 hours | 4% | 132-133 | d-nb.info |

Optimization of Reaction Parameters and Reagent Stoichiometry

The efficiency and yield of this compound synthesis can be influenced by several factors. Research into related guanidine (B92328) syntheses highlights the importance of controlling reaction parameters. For instance, in the synthesis of N-arylguanidinium nitrates, the reaction time is a key variable, with documented times ranging from 14 to 18 hours. d-nb.info The choice of solvent and recrystallization solvent, such as ethanol or propan-2-ol, also plays a role in product purity and isolation. prepchem.comd-nb.info

The stoichiometry of the reactants is another critical aspect. In the direct synthesis from aniline, a slight excess of cyanamide is often used. prepchem.com This is likely to drive the reaction towards completion and maximize the conversion of the aniline starting material. The concentration of the reactants and the reaction temperature, maintained by the reflux conditions, are also crucial for the reaction rate and to minimize the formation of byproducts. While specific optimization studies for this compound are not extensively detailed in the provided context, the principles of optimizing temperature, reaction time, and reagent ratios are fundamental to chemical synthesis. guidechem.com

Precursor-Based Synthesis Pathways for Guanidine Nitrate Derivatives

While the direct synthesis from aniline is a primary route to this compound, the synthesis of the parent compound, guanidine nitrate, provides a foundational understanding of the formation of the guanidinium (B1211019) group. These methods utilize different precursors and can be adapted for the synthesis of substituted derivatives. The primary industrial methods for producing guanidine salts involve reacting an appropriate ammonium (B1175870) salt with compounds containing the NCN group, such as dicyandiamide (B1669379), cyanamide, and urea (B33335). nih.gov

Dicyanodiamide and Ammonium Nitrate Condensation Routes

A well-established method for producing guanidine nitrate involves the fusion of dicyandiamide with ammonium nitrate. nih.govorgsyn.org In a typical procedure, an intimate mixture of dicyandiamide and ammonium nitrate is heated. orgsyn.org For example, 210 g of dicyandiamide (2.5 moles) and 440 g of ammonium nitrate (5.5 moles) are heated in an oil bath, with the temperature raised to 160°C over about 30 minutes and held for three hours. orgsyn.org During this time, the mixture melts and then solidifies. orgsyn.org The resulting product is then extracted with water, filtered to remove insoluble byproducts like ammeline (B29363) and ammelide, and the guanidine nitrate is crystallized from the concentrated solution. orgsyn.org This method can achieve high yields, reportedly between 85-92%. orgsyn.org

A slight excess of ammonium nitrate is often used to counteract its decomposition by the basic biguanide (B1667054) mononitrate intermediate that forms during the reaction. orgsyn.org Industrial processes may involve dosing a mixture of dicyandiamide (85 parts) and ammonium nitrate (180 parts) into a heated vessel to melt, followed by reaction in a cascade of further vessels. nih.gov

Table 2: Dicyanodiamide and Ammonium Nitrate Condensation

| Dicyandiamide (moles) | Ammonium Nitrate (moles) | Temperature (°C) | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2.5 | 5.5 | 160 | 3 hours | 85-92% | orgsyn.org |

| - | - | 180-205 | - | - | chembk.com |

Cyanamide and Ammonium Nitrate Methodologies

The reaction between cyanamide and ammonium nitrate is another route to guanidine nitrate. guidechem.com In this process, cyanamide reacts with ammonium nitrate in a 1:2 ratio at temperatures ranging from 120°C to 210°C. guidechem.com The synthesis can be carried out by heating a proportion of cyanamide and ammonium nitrate until melted, holding the temperature, and then adding an equivalent amount of ammonium nitrate in a second stage. guidechem.com The reaction generates ammonia (B1221849) gas, and after a set time, the mixture is cooled to allow the guanidine nitrate to crystallize. guidechem.com

Urea and Ammonium Nitrate Fusion Techniques

Guanidine nitrate can also be synthesized by fusing urea with ammonium nitrate. nih.govguidechem.com This method typically involves heating a molten mixture of urea and ammonium nitrate, with a molar ratio of 1:1 to 1:6, at a temperature of 175-225°C in the presence of a silica (B1680970) catalyst. guidechem.comgoogle.com The presence of urea can lower the melting point of the reaction mixture, allowing the fusion to occur at a more moderate temperature of around 120°C, which is considered an improvement for safety and to reduce byproduct formation. at.uadatapdf.com

In some process variations, the reaction mixture is continuously circulated through a reactor, with the product being separated by a filter while the catalyst is retained for reuse. guidechem.com One process describes achieving optimal yields at temperatures between 180°C and 190°C with a urea to ammonium nitrate ratio of approximately 1:2. google.com Another documented procedure involves heating 500g of urea, 830g of ammonium nitrate, and 300g of silica gel to 195°C for 4 hours, resulting in a 29% yield after dissolution in water, filtration, and crystallization. youtube.com

Table 3: Urea and Ammonium Nitrate Fusion for Guanidine Nitrate

| Urea:Ammonium Nitrate Ratio (molar) | Temperature (°C) | Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| 1:1 to 1:6 | 175-225 | Silica | High | nih.govguidechem.com |

| Approx. 1:2 | 180-190 | - | Optimum | google.com |

| - | 110-135 | Urea present | 92% (overall) | at.ua |

| - | 195 | Silica gel | 29% | youtube.com |

Nitration Strategies for Phenylguanidine Scaffolds

The introduction of a nitrate group to a phenylguanidine structure can be achieved through different synthetic approaches. The chosen strategy often depends on the starting materials and the desired final product.

Conventional Acid-Mediated Nitration Protocols

A common and established method for the synthesis of this compound involves the acid-mediated reaction of aniline with a source of the guanidinium group in the presence of nitric acid. This one-pot synthesis is an efficient way to construct the target molecule.

A frequently employed protocol involves reacting aniline with an aqueous solution of cyanamide and concentrated nitric acid in an alcohol solvent, such as ethanol. The reaction mixture is typically heated under reflux for an extended period, for instance, 20 hours. prepchem.com Upon cooling, the this compound precipitates out of the solution and can be collected by filtration. prepchem.com

Another similar procedure involves stirring the aniline derivative in ethanol, followed by the successive addition of nitric acid and an aqueous cyanamide solution. The mixture is then refluxed for approximately 17-18 hours. If a precipitate does not form upon cooling, the product can often be crashed out by pouring the cooled mixture into diethyl ether.

The following table summarizes the reaction conditions for the synthesis of this compound and a related derivative using this conventional acid-mediated protocol.

Interactive Data Table: Conventional Acid-Mediated Synthesis of N-Arylguanidinium Nitrates

| Starting Aniline | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | 65% Nitric Acid, 50% aq. Cyanamide | Ethanol | 17 | 56 |

| 4-Bromoaniline | 65% Nitric Acid, 50% aq. Cyanamide | Ethanol | 18 | 52 |

| 4-Aminophenol | 65% Nitric Acid, 50% aq. Cyanamide | Ethanol | 14 | 39 |

It is noteworthy that attempts to directly nitrate phenylguanidine nitrate using a mixture of nitric and sulfuric acid to introduce a nitro group onto the phenyl ring have been reported to yield nitroguanidine (B56551) instead of the expected phenyl-nitroguanidine. This suggests that under these strong nitrating conditions, the guanidinium group itself is susceptible to reaction.

Nitration with Nitrate Salts under Controlled Conditions

The use of nitrate salts as the nitrating agent or as the source of the nitrate counterion presents an alternative to the use of concentrated nitric acid. This approach can offer milder reaction conditions and potentially avoid undesired side reactions. While direct nitration of the phenyl ring in phenylguanidine using metal nitrates is a known method for phenols, its application to phenylguanidine for the synthesis of this compound is less commonly documented. researchgate.net

However, guanidine nitrate itself can be used as a reagent in the synthesis of more complex guanidine-containing compounds. For instance, in the synthesis of pyrimidinyl amines, guanidine nitrate has been reacted with enaminones, avoiding the use of more toxic reagents like cyanamide. This highlights the utility of nitrate salts as a source of the guanidinium moiety with the nitrate counterion already present.

The synthesis of guanidinium nitrate itself can be achieved by reacting urea with ammonium nitrate. This method involves the fusion of the two components, representing a nitration process where a nitrate salt is a key reactant. While this does not directly produce this compound, it demonstrates the principle of using nitrate salts in the formation of guanidinium salts.

Advanced Purification and Isolation Techniques for this compound

The purification of this compound is crucial to remove unreacted starting materials and by-products. The ionic nature of the compound influences the choice of purification method.

A standard and widely used method for the purification of this compound is recrystallization. prepchem.com Common solvents for this purpose include ethanol and propan-2-ol. The crude product is dissolved in the hot solvent and allowed to cool slowly, leading to the formation of purified crystals. prepchem.com For example, after synthesis, this compound can be purified by recrystallization from ethyl alcohol to yield a white crystalline solid. prepchem.com

For more challenging separations or to achieve higher purity, advanced purification techniques can be employed. While specific applications of these advanced methods to this compound are not extensively detailed in the literature, techniques used for similar ionic and basic compounds are relevant.

Chromatographic methods are powerful tools for purification. Given the ionic character of this compound, reversed-phase chromatography is a suitable option. biotage.com The separation on a non-polar stationary phase (like C18) is achieved using a polar mobile phase, typically a mixture of water and a miscible organic solvent such as methanol (B129727) or acetonitrile. biotage.com For ionizable compounds like guanidinium salts, controlling the pH of the mobile phase with volatile buffers (e.g., ammonium acetate (B1210297) or ammonium formate) can be critical to ensure good peak shape and efficient separation. biotage.com

Another approach that has been used for the purification of related organic radicals involves passing the crude mixture through a pad of a filter aid like diatomaceous earth (Celite) before a final recrystallization step. This can help to remove particulate impurities and some baseline material.

For the purification of guanidine salts from dilute and contaminated aqueous solutions on an industrial scale, electrodialysis has been proposed as a method to concentrate the salt and separate it from contaminants. researchgate.net Furthermore, specialized crystallization methods, such as dissolving the crude product in an excess of water followed by concentration under reduced pressure to induce crystallization, have been developed for other guanidinium salts and could potentially be adapted for this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-phenylguanidinium nitrate (B79036), offering precise information about the hydrogen, carbon, and nitrogen atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of N-phenylguanidinium nitrate, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 7.24-7.45 ppm. d-nb.info A broad singlet attributable to the NH protons of the guanidinium (B1211019) group is also a characteristic feature, often appearing around δ 7.39 ppm and a separate singlet for the terminal NH proton at a more downfield shift, around δ 9.66 ppm. d-nb.info The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, confirming the molecular structure.

¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 9.66 | s | 1H | NH | d-nb.info |

| 7.45 | dt | 2H | ArH | d-nb.info |

| 7.39 | s | 4H | NH | d-nb.info |

| 7.30 | dt | 1H | ArH | d-nb.info |

| 7.24 | dd | 2H | ArH | d-nb.info |

s = singlet, dt = doublet of triplets, dd = doublet of doublets, ArH = Aromatic Proton

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. In DMSO-d₆, the spectrum shows distinct signals for the aromatic carbons and the guanidinium carbon. The carbon atoms of the phenyl ring typically resonate in the region of δ 124.5-135.3 ppm. d-nb.info A key signal is that of the guanidinium carbon (C=N), which appears as a single peak at approximately δ 155.7 ppm, confirming the presence of this functional group. d-nb.info

¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 155.7 | C (Guanidinium) | d-nb.info |

| 135.3 | C (Aromatic) | d-nb.info |

| 129.7 | CH (Aromatic) | d-nb.info |

| 126.5 | CH (Aromatic) | d-nb.info |

| 124.5 | CH (Aromatic) | d-nb.info |

While specific ¹⁵N NMR data for this compound is not extensively reported in the available literature, the technique is invaluable for studying the guanidine (B92328) moiety. ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms. For guanidinium groups in general, the nitrogen signals are expected to be in a specific chemical shift range, which can be influenced by protonation state and hydrogen bonding. huji.ac.il The nitrate anion's nitrogen atom would also exhibit a characteristic chemical shift. researchgate.net This technique would be instrumental in probing the delocalization of charge within the guanidinium cation and its interaction with the nitrate counter-ion.

For more complex guanidinium systems, multi-nuclear NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools. These two-dimensional NMR experiments establish correlations between different nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. An HSQC spectrum would reveal direct one-bond correlations, for instance, between the aromatic protons and their directly attached carbons. An HMBC spectrum, on the other hand, shows correlations over two or three bonds, which can be crucial in confirming the connectivity between the phenyl ring and the guanidinium group. While specific multi-nuclear NMR studies on this compound are not detailed in the provided search results, their application would be a logical step for a comprehensive structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The spectrum, typically recorded using a KBr pellet, shows strong bands in the high-wavenumber region corresponding to N-H stretching vibrations of the guanidinium group, usually observed around 3391 and 3198 cm⁻¹. d-nb.info A strong absorption peak around 1680 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium moiety. d-nb.info Furthermore, a prominent band around 1385 cm⁻¹ is indicative of the presence of the nitrate anion (NO₃⁻). d-nb.info

FT-IR Data for this compound (KBr)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3391, 3198 | N-H stretching | d-nb.info |

| 1680 | C=N stretching | d-nb.info |

| 1385 | Nitrate (NO₃⁻) | d-nb.info |

Raman Spectroscopy in Molecular Vibrational Analysis

Raman spectroscopy provides a detailed fingerprint of a molecule by probing its vibrational modes. mdpi.com For this compound, the spectrum is a composite of the vibrations from the phenyl group, the guanidinium core, and the nitrate counter-ion. Each component gives rise to characteristic peaks, allowing for structural confirmation and analysis. horiba.com

The nitrate ion (NO₃⁻) typically exhibits a very strong, sharp peak corresponding to its symmetric stretching mode (ν₁), which is consistently observed around 1046 cm⁻¹. frontiersin.orgresearchgate.net This peak is a key indicator for the presence of the nitrate group in the compound. Other weaker bands for nitrate bending and asymmetric stretching modes may also be present but are generally less intense.

The phenylguanidinium (B1229882) cation contributes a more complex set of bands. The phenyl ring itself has several characteristic vibrations:

Ring Breathing Mode: A strong, sharp band typically appears around 1000 cm⁻¹.

C-H in-plane bending: Bands are expected in the 1020-1180 cm⁻¹ region.

C-C stretching: Multiple bands are observed in the 1400-1610 cm⁻¹ range.

C-H stretching: Strong signals appear in the 3000-3100 cm⁻¹ region.

The guanidinium moiety [-C(NH₂)₃]⁺ is characterized by vibrations of the CN₃ framework. The planar and highly symmetric nature of the guanidinium group leads to a strong, characteristic C-N symmetric stretching mode, often observed near 1000 cm⁻¹. However, in N-phenylguanidinium, the substitution reduces this symmetry. Key vibrational modes for the guanidinium part include:

N-C-N bending modes: Found in the lower frequency region (< 600 cm⁻¹).

C-N stretching modes: These are prominent in the 1400-1700 cm⁻¹ region, often overlapping with phenyl ring vibrations.

N-H bending modes: Typically located in the 1500-1650 cm⁻¹ range.

N-H stretching modes: Observed as broad bands in the 3200-3500 cm⁻¹ region.

The resulting Raman spectrum for this compound would show a combination of these features. The most intense and diagnostically significant peaks would likely be the nitrate symmetric stretch near 1046 cm⁻¹ and the phenyl ring breathing mode around 1000 cm⁻¹. frontiersin.org

Table 1: Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretching | Guanidinium (N-H) | 3200 - 3500 | Medium to Strong |

| C-H Stretching | Phenyl (C-H) | 3000 - 3100 | Strong |

| C=N Stretching / N-H Bending | Guanidinium | 1600 - 1650 | Medium |

| C-C Ring Stretching | Phenyl Ring | 1400 - 1610 | Strong, Multiple |

| NO₃⁻ Asymmetric Stretching (ν₃) | Nitrate (NO₃⁻) | ~1350 - 1410 | Variable |

| NO₃⁻ Symmetric Stretching (ν₁) | Nitrate (NO₃⁻) | ~1046 | Very Strong |

| Phenyl Ring Breathing | Phenyl Ring | ~1000 | Strong |

| N-C-N Bending Modes | Guanidinium Core | < 600 | Weak to Medium |

This table is generated based on typical vibrational frequencies for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. wikipedia.org For this compound, the absorption spectrum is primarily determined by the electronic transitions within the phenylguanidinium cation and the nitrate anion.

The phenyl group is a strong chromophore. It undergoes π → π* transitions, which are characteristic of aromatic systems. wikipedia.org Benzene (B151609), for instance, shows two E-bands and a B-band. wikipedia.org In N-phenylguanidinium, the substitution on the benzene ring can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity (hyperchromic effect). uobabylon.edu.iq The spectrum is expected to show strong absorption bands in the UV region, typically:

An intense band around 200-220 nm.

A weaker, structured band around 250-270 nm.

The nitrate ion (NO₃⁻) also absorbs in the UV region. It typically shows two main absorption bands:

An intense n → π* transition around 200-220 nm. spectroscopyonline.com

A much weaker n → π* transition in the 300 nm region. spectroscopyonline.com

In an aqueous solution of this compound, the strong absorption from the nitrate ion around 200-220 nm would overlap significantly with the primary π → π* transition of the phenyl ring. spectroscopyonline.commdpi.com This would likely result in a very intense and broad absorption band in the far-UV region. The weaker absorption band from the phenyl group around 260 nm should still be discernible, though potentially influenced by the tail of the more intense peak. The very weak nitrate absorption above 300 nm may be difficult to observe. The polarity of the solvent can also influence the position of these absorption bands. wikipedia.orguobabylon.edu.iq

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| Phenyl Group | π → π | ~200-220 | High |

| Nitrate Ion | n → π | ~200-220 | High |

| Phenyl Group | π → π* (B-band) | ~250-270 | Moderate |

| Nitrate Ion | n → π* | ~300 | Low |

This table presents expected values based on the electronic transitions of the constituent chromophores.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound, which is an ionic salt, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

In positive-ion mode ESI-MS, the primary ion observed would be the N-phenylguanidinium cation [C₇H₁₀N₃]⁺. The molecular weight of N-phenylguanidine (C₇H₉N₃) is 135.17 g/mol , so its protonated form, the N-phenylguanidinium cation, would have a mass-to-charge ratio (m/z) of 136.18. nih.gov

In negative-ion mode, the nitrate anion [NO₃]⁻ would be detected at an m/z of 62.00.

Fragmentation of the N-phenylguanidinium cation would occur in tandem mass spectrometry (MS/MS) experiments. The fragmentation of amines and aromatic compounds is typically dominated by cleavages that lead to stable ions or neutral losses. libretexts.orgmiamioh.edu Potential fragmentation pathways for the [C₇H₁₀N₃]⁺ ion include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for guanidinium compounds, leading to a fragment ion at m/z 119.

Loss of cyanamide (B42294) (CH₂N₂): This would result in an anilinium ion [C₆H₅NH₃]⁺ at m/z 94.

Fragmentation of the phenyl ring: Loss of HCN from the aniline-type fragment could produce an ion at m/z 67. The phenyl cation itself could appear at m/z 77.

The presence of a nitrogen atom generally dictates fragmentation pathways, with alpha-cleavage being a dominant process in aliphatic amines. libretexts.org For N-phenylguanidinium, the bonds adjacent to the charged nitrogen atoms are susceptible to cleavage.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Ionization Mode | Notes |

| N-phenylguanidinium Cation | [C₇H₁₀N₃]⁺ | 136.18 | Positive | Parent Ion (M+H)⁺ |

| Nitrate Anion | [NO₃]⁻ | 62.00 | Negative | Counter-ion |

| Fragment after NH₃ loss | [C₇H₇N₂]⁺ | 119.06 | Positive | Fragmentation of the parent ion |

| Anilinium ion | [C₆H₈N]⁺ | 94.07 | Positive | Fragmentation via loss of cyanamide |

| Phenyl cation | [C₆H₅]⁺ | 77.04 | Positive | Fragmentation of the phenyl group |

This table is based on theoretical fragmentation patterns and exact masses.

Thermal Analysis Techniques for Decomposition and Phase Transitions (e.g., TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition profile of materials. slideshare.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would be expected to be stable at lower temperatures, followed by one or more mass loss steps corresponding to its decomposition. etamu.edu Based on related compounds, significant decomposition is expected to begin at temperatures above 190-200°C. cdnsciencepub.com The decomposition of energetic materials like nitrate salts can be complex and rapid. The final residual mass would depend on the final non-volatile products formed under the specific atmospheric conditions (e.g., inert or oxidative). Hazardous decomposition products are expected to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.com

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference as they are heated. This reveals whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). slideshare.netox.ac.uk

Melting: A sharp endothermic peak would indicate the melting point of the compound.

Decomposition: The decomposition of nitrate salts is often a highly exothermic process, which would be observed as one or more strong exothermic peaks in the DTA curve, corresponding to the mass loss steps seen in TGA. researchgate.net For guanidinium nitrate, this exothermic decomposition can be vigorous. sciencemadness.org

The combination of TGA and DTA provides a comprehensive thermal profile. The TGA thermogram would show the temperature ranges of decomposition, while the DTA curve would clarify the energetic nature of these events, highlighting the exothermic decomposition characteristic of nitrate-containing energetic materials.

Table 4: Expected Thermal Analysis Data for this compound

| Temperature Range (°C) | Technique | Observation | Process |

| < 190 | TGA | No significant mass loss | Thermal Stability |

| TBD (e.g., ~150-180) | DTA | Sharp endothermic peak | Melting |

| > 190-200 | TGA / DTA | Rapid mass loss / Large exothermic peak(s) | Onset of Decomposition |

| 200 - 400+ | TGA / DTA | Continued mass loss / Complex exothermic signals | Multi-stage decomposition |

This table outlines the expected thermal events. TBD (To Be Determined) indicates that the exact melting point requires experimental data.

Solid State Structural Elucidation Via X Ray Crystallography

Single Crystal X-ray Diffraction of N-Phenylguanidinium Nitrate (B79036) and Derivatives

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides unambiguous information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. scribd.comuhu-ciqso.es This method has been instrumental in characterizing the structures of new compounds and understanding their properties. uhu-ciqso.esmpg.de

The foundational step in crystal structure analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, related compounds have been found to crystallize in various systems, such as the cubic space group I23 or the orthorhombic system with space group Pbca. researchgate.netwikipedia.org The specific crystal system and space group for N-phenylguanidinium nitrate would be determined from the diffraction pattern, providing a framework for understanding its atomic arrangement. For example, the related compound 2-(1-Phenylethylideneamino)guanidine crystallizes in the orthorhombic system with the space group Pbca. researchgate.net Another example, N₂, crystallizes in the cubic I2_13 space group. materialsproject.org

Once the crystal system is identified, the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—are precisely determined. These parameters define the fundamental repeating unit of the crystal. For example, the unit cell parameters for 2-(1-Phenylethylideneamino)guanidine are a = 8.2673 (9) Å, b = 9.0198 (7) Å, and c = 26.565 (2) Å. researchgate.net The analysis also reveals the conformation of the N-phenylguanidinium cation and the nitrate anion within the asymmetric unit. This includes the planarity of the guanidinium (B1211019) group and the orientation of the phenyl ring relative to this plane.

Table 1: Crystallographic Data for a Representative Guanidinium Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(1-Phenylethylideneamino)guanidine |

| Chemical Formula | C₉H₁₂N₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2673 (9) |

| b (Å) | 9.0198 (7) |

| c (Å) | 26.565 (2) |

| V (ų) | 1981.0 (3) |

Data sourced from a study on a related guanidine (B92328) derivative. researchgate.net

A defining feature of guanidinium salts is their extensive and robust hydrogen bonding networks. anu.edu.au The guanidinium cation is an excellent hydrogen bond donor, while the nitrate anion acts as an acceptor. anu.edu.aunih.gov In the crystal lattice of this compound, intricate networks of N-H···O hydrogen bonds are observed. nih.gov These interactions are crucial in stabilizing the crystal structure. The hydrogen bonds between the urea (B33335) N-H groups and the nitrate oxygen atoms in a related system have been measured with N···O distances ranging from 2.874(6) to 3.089(6) Å. nih.gov These charge-assisted hydrogen bonds are significantly stronger than neutral ones, contributing to the stability of the self-assembled system. anu.edu.au In some structures, every potential donor site on the guanidinium cation participates in hydrogen bonding, highlighting the efficiency of these interactions in the crystal packing. uc.pt

Table 2: Representative Hydrogen Bond Geometries in a Guanidinium-Nitrate System

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N(urea)-H···O(nitrate) | - | - | 2.874(6) | - |

| N(urea)-H···O(nitrate) | - | - | 3.089(6) | - |

| N(urea)-H···O(nitrate) | - | - | 3.008(5) | - |

| N(urea)-H···O(nitrate) | - | - | 2.887(5) | - |

Data from a study on a tripodal urea receptor with nitrate. nih.gov The specific bond lengths and angles for this compound would require its own crystallographic analysis.

Computational Chemistry and Theoretical Modeling of N Phenylguanidinium Nitrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-phenylguanidinium nitrate (B79036), DFT calculations are instrumental in understanding its stability, electronic properties, and reactivity. Methods like B3LYP and B3PW91 are commonly employed for such analyses. researchgate.net The optimization of the molecular structure using DFT provides bond lengths and angles that are often in good agreement with experimental data, such as those from X-ray crystallography. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. dergipark.org.trmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.trnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trmdpi.com For the related compound guanidinium (B1211019) nitrate, FMO analysis indicates significant electron delocalization and a low energy gap, which points to facile electron transfer. asianpubs.org This intramolecular charge transfer is a key factor in the non-linear optical (NLO) properties observed in such materials. dergipark.org.tr

Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can be calculated from the HOMO and LUMO energies. ajchem-a.com

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic power. |

This table is generated based on established DFT principles. ajchem-a.com

Analysis of the molecular orbitals of N-phenylguanidinium nitrate reveals the distribution of electron density. In guanidinium-based systems, the HOMO is typically localized over the nitrogen and carbon atoms of the guanidinium group, indicating these are the primary sites for electron donation. dergipark.org.tr The LUMO, conversely, represents the regions most susceptible to receiving electrons. The transition of an electron from the HOMO to the LUMO corresponds to an intramolecular charge transfer. dergipark.org.tr For instance, in a similar guanidine (B92328) derivative, the HOMO is located on the nitrogen and carbon atoms, and the HOMO-to-LUMO transition signifies an electron density transfer from nitrogen to the carbon atoms within the ring structure. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net

Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. They are often located around hydrogen atoms, particularly those attached to electronegative atoms. nih.gov

Zero Potential Regions (Green): These represent areas of neutral potential. nih.gov

In guanidine derivatives, the most negative potential is often found near specific nitrogen atoms, making them the most likely sites for electrophilic attack. researchgate.net For the N-phenylguanidinium cation, the MEP would show negative potential around the nitrogen atoms of the guanidinium group and the π-system of the phenyl ring, while positive potential would be concentrated on the hydrogen atoms attached to the nitrogens.

DFT calculations can accurately predict spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra). researchgate.net By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. Comparing these predicted spectra with experimental data helps in the assignment of vibrational bands to specific functional groups and molecular motions. For the related anilinium nitrate, DFT calculations have been used to compute vibrational frequencies, infrared intensities, and Raman scattering activities, showing good correlation with experimental results. researchgate.net This approach can be applied to this compound to understand its vibrational characteristics and the influence of the phenyl group and nitrate counter-ion on the guanidinium core's vibrations.

Molecular Dynamics (MD) Simulations for Solution-Phase Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for investigating its behavior in a solution, revealing details about solvation and ion-pairing.

Simulations of the nitrate ion (NO₃⁻) in aqueous solution have shown that it is surrounded by a well-defined but flexible hydration shell. nih.govresearchgate.net The hydrogen-bond interactions between the nitrate ion and water molecules are relatively weak. nih.govresearchgate.net The nitrate ion is known as a "structure-breaking" anion in water due to its large size and relatively small charge, which disrupts the natural hydrogen-bonding network of water. nih.govresearchgate.net

In a solution of this compound, MD simulations could elucidate the interactions between the N-phenylguanidinium cation, the nitrate anion, and solvent molecules. This would involve examining the radial distribution functions to understand the structure of the solvation shells around the ions and calculating the mean residence time of solvent molecules to understand the dynamics of these shells. Such simulations can provide insights into how the ions are solvated and the extent of ion-pairing in different solvents. umd.eduucm.es

Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Analysis for Intermolecular Interactions

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. nih.gov The Atoms in Molecules (AIM) theory, a prominent application of QCT, partitions the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. nih.gov

For this compound, AIM analysis can be used to study the non-covalent interactions that govern its crystal structure and solution behavior. This includes the strong hydrogen bonds between the N-H groups of the cation and the oxygen atoms of the nitrate anion. AIM can identify bond critical points (BCPs) between interacting atoms, and the properties of the electron density at these points (such as its magnitude and the Laplacian) can reveal the nature and strength of the interaction. nih.gov This method allows for a quantitative description of hydrogen bonds and other weaker interactions, such as van der Waals forces, providing a deeper understanding of the forces holding the ionic compound together. nih.gov

Reaction Mechanism Studies through Computational Pathways

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of energetic materials like this compound at a molecular level. Although specific computational studies on the reaction pathways of this compound are not extensively available in public literature, the well-studied analogue, guanidinium nitrate (GN), serves as an excellent model. Theoretical investigations into GN decomposition pathways offer significant insights into the potential mechanisms applicable to its phenyl-substituted counterpart. These studies typically employ quantum mechanics-based ab initio and density functional theory (DFT) calculations to map out potential energy surfaces, identify transition states, and determine the thermodynamics and kinetics of various possible reactions.

Detailed computational models have been developed for the combustion and decomposition of gas-phase guanidinium nitrate. jes.or.jp Such models often involve optimizing the geometries of reactants, products, and transition states using DFT methods, such as ωB97X-D with a 6-311++G(d,p) basis set, and then calculating their energies at a higher level of theory like CBS-QB3. jes.or.jpjes.or.jp This approach allows for the determination of key kinetic and thermodynamic parameters that govern the reaction pathways. jes.or.jp

For guanidinium nitrate, computational studies suggest that the initial decomposition is not a condensed-phase event but rather begins in the gas phase. researchgate.netresearchgate.net The most probable initial step involves a proton transfer to form neutral guanidine and nitric acid. researchgate.netresearchgate.net These intermediates then undergo further reactions. Quantum chemical calculations are crucial in evaluating and excluding various potential reaction pathways based on their thermodynamic feasibility. jes.or.jp

Several decomposition pathways for the resulting guanidine molecule have been investigated computationally. These include monomolecular, bimolecular, and cation-neutral bimolecular reactions. jes.or.jp The calculations help to identify the most plausible routes by comparing their free-energy barriers (ΔG). For instance, in the interaction between guanidine (CN₃H₅) and nitric acid (HNO₃), the self-decomposition of HNO₃ followed by a subsequent reaction with CN₃H₅ was found to have the most plausible free-energy barrier. jes.or.jp

The table below, derived from computational studies on guanidine, illustrates the kind of data generated to compare different reaction pathways.

Table 1: Calculated Thermodynamic Parameters for Guanidine Decomposition Pathways Calculations performed at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent=water) level of theory.

| Reaction No. | Reaction | ΔG (kJ mol⁻¹) |

| R1 | CN₃H₅ → INT1 | 196.2 |

| R2 | INT1 → HNCNH + NH₃ | -4.4 |

| R3 | CN₃H₅ → HNCNH + NH₃ | 191.8 |

| R4 | 2CN₃H₅ → INT2 | 11.5 |

| R5 | INT2 → INT3 | 145.1 |

| R6 | INT3 → NH₂C(NH)NHCN + NH₃ | -10.6 |

| Data sourced from studies on guanidinium nitrate decomposition. jes.or.jp |

Further computational analysis explores the interaction between the decomposition products. For the interaction of guanidine and nitric acid, various pathways leading to different final products have been modeled. The associated free-energy barriers for these pathways are calculated to determine their likelihood.

Table 2: Calculated Thermodynamic Parameters for Guanidine and Nitric Acid Interaction Pathways Calculations performed at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent=water) level of theory.

| Reaction No. | Reaction | ΔG (kJ mol⁻¹) |

| R20 | CN₃H₅ + HNO₃ → INT6 | 132.8 |

| R21 | INT6 → HNCNH + N₂O + 2H₂O | -17.6 |

| R22 | CN₃H₅ + NO₂ → CN₃H₄NO + H | 102.7 |

| R23 | CN₃H₄NO → HNCNH + NH₂O | 185.3 |

| R24 | 2HNO₃ → N₂O₅ + H₂O | 129.5 |

| R25 | CN₃H₅ + N₂O₅ → Products | 67.6 |

| Data sourced from studies on guanidinium nitrate decomposition. jes.or.jp |

These theoretical studies, combining experimental techniques like thermogravimetric analysis coupled with spectroscopy (TG-FTIR-MS), provide a comprehensive understanding of the decomposition mechanism. researchgate.netresearchgate.netnih.gov For guanidinium nitrate, this combined approach has identified major evolved gases such as NH₃, N₂O, NO₂, and CO₂. researchgate.netresearchgate.net The computational models help to trace back the formation of these gases to specific elementary reactions, such as the dissociation of nitroguanidine (B56551) (an intermediate formed from guanidine and nitric acid) or the decomposition of nitric acid itself. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of N Phenylguanidinium Nitrate

Guanidinium (B1211019) Moiety as a Hydrogen Bond Donor and Receptor

The guanidinium cation, the protonated form of guanidine (B92328), is a potent hydrogen bond donor. Its planar geometry and the presence of six available protons on the three nitrogen atoms allow it to form multiple, directionally specific hydrogen bonds. This capability is central to its role in molecular recognition and the formation of stable supramolecular architectures.

The formation of these extended hydrogen-bonded networks can be described by graph-set analysis, which identifies recurring motifs. Common motifs in guanidinium salts include bifurcated hydrogen bonds and chelate-like interactions where two N-H groups from the same guanidinium cation bind to two oxygen atoms of the same anion. mdpi.com

Table 1: Representative Hydrogen Bond Parameters in Guanidinium Salts (Note: This table presents typical data for guanidinium-oxoanion interactions as specific data for N-phenylguanidinium nitrate (B79036) is not available in the cited literature.)

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

| N-H | O (Nitrate) | 150-180 | 1.8 - 2.2 | 2.8 - 3.2 |

| N-H | O (Carboxylate) | 160-175 | 1.7 - 2.0 | 2.7 - 3.0 |

| N-H | O (Phosphate) | 155-170 | 1.8 - 2.1 | 2.8 - 3.1 |

This interactive table allows for the comparison of typical hydrogen bond geometries in different guanidinium-oxoanion systems.

The ability of the guanidinium group to form multiple, directional hydrogen bonds makes it a powerful tool in the design of self-assembling systems. The predictable nature of these interactions allows for the programmed assembly of molecules into larger, ordered structures. In the context of N-phenylguanidinium nitrate, the cation-anion pairing through hydrogen bonding can be considered a primary self-assembly process.

This self-assembly is a key aspect of molecular recognition, where a host molecule selectively binds to a guest molecule through a series of non-covalent interactions. The guanidinium moiety is a well-recognized functional group for the recognition of oxoanions like nitrate, carboxylates, and phosphates. The phenyl group in N-phenylguanidinium can further influence these processes through steric effects and potential π-π stacking interactions, adding another layer of control to the self-assembly and recognition events.

Anion Recognition and Binding Properties

The design of synthetic receptors for anions is a significant area of supramolecular chemistry, and the guanidinium group has been extensively employed for this purpose. The strong basicity of the guanidine functional group ensures that it remains protonated over a wide pH range, making the resulting guanidinium cation an effective anion binding motif in various environments.

The interaction between the N-phenylguanidinium cation and the nitrate anion is a classic example of charge-assisted hydrogen bonding. The positively charged guanidinium group has a strong electrostatic attraction to the negatively charged nitrate anion, which is further stabilized by the formation of multiple N-H···O hydrogen bonds. Studies on various guanidinium-based receptors have shown a good affinity for the nitrate anion. scispace.com

Guanidinium-based receptors have been shown to bind a wide range of anions with varying affinities. The selectivity of these receptors is influenced by several factors, including the geometry of the receptor, the number and arrangement of the guanidinium groups, and the nature of the solvent. While specific binding affinity data for this compound with a range of anions is not available in the reviewed literature, general trends can be inferred from studies on similar systems.

The binding affinity is often determined by the complementarity between the host and the guest in terms of size, shape, and hydrogen bonding capabilities. For instance, receptors with a pre-organized cavity that matches the geometry of the nitrate anion are likely to exhibit higher selectivity. The presence of the phenyl group in N-phenylguanidinium can also influence selectivity through steric hindrance or by providing additional binding interactions.

Table 2: Representative Anion Binding Affinities for Guanidinium-Based Receptors (Note: This table provides illustrative data from the literature for different guanidinium receptors and anions to demonstrate the range of binding affinities. Specific data for this compound is not available in the cited literature.)

| Receptor Type | Anion | Solvent | Binding Constant (Ka, M-1) |

| Monoguanidinium | Acetate (B1210297) | DMSO | ~102 - 103 |

| Bisguanidinium | Sulfate | Water/Methanol (B129727) | ~104 - 105 |

| Tripodal Guanidinium | Nitrate | DMSO/CDCl3 | ~103 - 104 nih.gov |

| Cyclic Guanidinium | Chloride | Acetonitrile | ~102 |

This interactive table showcases the binding affinities of various guanidinium-based receptors for different anions in different solvent systems.

The binding of anions to guanidinium-based receptors can be monitored and quantified using a variety of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these interactions. Changes in the chemical shifts of the N-H protons of the guanidinium group upon addition of an anion can provide direct evidence of hydrogen bond formation and can be used to determine the binding constant. Both ¹⁴N and ¹⁵N NMR can also be utilized, although they have their respective sensitivity and line broadening challenges. huji.ac.il

Infrared (IR) spectroscopy can also be employed to probe anion binding. The stretching frequencies of the N-H bonds are sensitive to hydrogen bonding, and a shift to lower wavenumbers is typically observed upon complexation with an anion. UV-Vis spectroscopy can be used if the receptor contains a chromophore that is sensitive to changes in its electronic environment upon anion binding.

Computational methods, such as Density Functional Theory (DFT), have become indispensable in understanding the intricacies of anion binding by guanidinium receptors. These methods allow for the detailed analysis of the geometry and energetics of the host-guest complexes, providing insights into the nature of the non-covalent interactions at a level of detail that is often inaccessible experimentally. researchgate.net Computational studies can predict binding energies, visualize the hydrogen bonding networks, and help in the rational design of new and more selective anion receptors.

Supramolecular Architectures and Frameworks Utilizing this compound

The self-assembly of this compound is driven by a combination of strong, charge-assisted hydrogen bonds and other weaker non-covalent forces. These interactions direct the formation of predictable and robust supramolecular architectures, ranging from intricate hydrogen-bonded networks to complex metal-organic assemblies.

Construction of Hydrogen-Bonded Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via hydrogen bonding. acs.org The N-phenylguanidinium cation and nitrate anion are ideal components for constructing such frameworks due to their complementary hydrogen bonding capabilities. The guanidinium group, with its multiple N-H donor sites, and the nitrate anion, with its oxygen acceptor atoms, engage in strong, charge-assisted hydrogen bonds. nih.gov

Crystal structure analyses of related N,N'-bridged guanidinium nitrates reveal the existence of recurring and predictable supramolecular motifs. researchgate.net These motifs arise from the self-assembly of the 1:1 ion pairs. A topological analysis has identified several common patterns formed through this charge-assisted self-assembly researchgate.net:

Linear chains

Alternating (zig-zag) chains

Double chains

Tape/ribbon-type structures

These recurring patterns demonstrate that this compound is a reliable and tunable building block for crystal engineering and the rational design of HOFs. researchgate.net The robustness of these frameworks can be further enhanced by other weak intermolecular forces, such as π-π interactions between the phenyl rings.

Metal-Organic Supramolecular Assemblies Involving Guanidinium Nitrate

Guanidine and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition and main group metals. mdpi.comresearchgate.net The N-phenylguanidinium cation can participate in the formation of metal-organic supramolecular assemblies through several interaction modes. The guanidinium group itself can coordinate with metal centers, a process that can be enhanced by the delocalization of the positive charge within the CN₃ core. researchgate.netresearchgate.net

While neutral guanidines are common ligands, the monoanionic guanidinato form, acting as a chelating ligand, is most frequently encountered in coordination chemistry. encyclopedia.pub In the context of this compound, the guanidinium cation could be incorporated into larger frameworks where metal ions are bridged by other organic ligands. In such assemblies, the nitrate anion often plays a crucial role in stabilizing the structure through hydrogen bonding and other electrostatic interactions. mdpi.com Furthermore, the phenyl group of the N-phenylguanidinium cation can contribute to the stability and dimensionality of the assembly through π-π stacking interactions with other aromatic ligands in the framework. mdpi.com

Anion-π and Anion-Anion Interactions in Supramolecular Systems

Beyond conventional hydrogen bonding, the supramolecular chemistry of this compound is enriched by more subtle, yet significant, non-covalent forces, including anion-π and anion-anion interactions.

Anion-π Interactions: This type of interaction occurs between an anion and an electron-deficient aromatic system. acs.org Though seemingly counterintuitive, these interactions are energetically favorable and are gaining recognition as important forces in molecular recognition and self-assembly. universiteitleiden.nlrsc.org In the this compound system, an anion-π interaction can occur between the nitrate anion (NO₃⁻) and the phenyl ring of the guanidinium cation. Substituents on the aromatic ring can modulate this interaction; electron-withdrawing groups, for instance, can create a more π-acidic region, enhancing the recognition of anions. rsc.org Computational and experimental studies on related systems propose that this interaction is a key factor in achieving selective anion binding. nih.govunige.ch

Proton Transfer Dynamics and Basicity Studies in Guanidinium Systems

The chemical behavior of guanidinium systems is fundamentally linked to their high basicity and the dynamics of proton transfer.

The guanidine moiety is one of the strongest organic bases. researchgate.net Its high basicity is a direct consequence of the proton transfer process and the subsequent resonance stabilization of the resulting guanidinium cation. researchgate.netopenalex.org Upon protonation, the positive charge is delocalized over the three nitrogen atoms, creating three equivalent resonance forms. This delocalization, often described as Y-aromaticity, makes the conjugate acid exceptionally stable and, consequently, the neutral base very strong. researchgate.net The pKa of phenylguanidine itself is approximately 10.8. organicchemistrydata.org

Studies on substituted 2-phenyl-tetramethylguanidines provide further insight into how electronic effects influence basicity. The pKa values of these compounds can be measured and correlated with substituent parameters, demonstrating the tunability of the guanidine group's basic strength. nih.govacs.org

| Compound | pKa (in Acetonitrile) |

| 2-phenyl-1,1,3,3-tetramethylguanidine | 22.5 |

| 2-(4-methoxyphenyl)-1,1,3,3-tetramethylguanidine | 22.9 |

| 2-(4-chlorophenyl)-1,1,3,3-tetramethylguanidine | 21.6 |

| 2-(4-nitrophenyl)-1,1,3,3-tetramethylguanidine | 19.5 |

| This table is generated based on data for related phenylguanidine derivatives to illustrate basicity trends. |

Proton transfer is a fundamental process that can occur with extreme rapidity. chemrxiv.org In systems with intramolecular hydrogen bonds, proton transfer events can be barrierless. The dynamics of these transfers are often studied using time-resolved spectroscopy. For guanidine derivatives, excited-state intramolecular proton transfer (ESIPT) can lead to the formation of different tautomeric species with distinct photophysical properties. rsc.org The transfer process in guanidinium salts involves the movement of a proton from the guanidinium moiety to a suitable acceptor, such as a fumarate (B1241708) anion, which can initiate further chemical transformations like intramolecular cyclization. mdpi.com The rates of these proton transfer events can be modulated by functional group substitutions, which alter the strength of the intramolecular hydrogen bonds. chemrxiv.org

Reactivity and Mechanistic Investigations of N Phenylguanidinium Nitrate

Role in Organic Transformations as a Nitrogen Source or Catalyst

The utility of guanidinium (B1211019) salts in organic synthesis is multifaceted, with compounds like N-phenylguanidinium nitrate (B79036) possessing the potential to act as nitrating agents or as catalysts. Guanidinium nitrate, the parent compound, has been effectively used as a nitrating agent for various aromatic compounds when used in conjunction with a strong acid like concentrated sulfuric acid. uri.edu This process allows for the introduction of a nitro group (-NO2) onto aromatic substrates. uri.edu The reactions typically proceed rapidly and in high yield at room temperature. uri.edu The presence of the N-phenyl group in N-phenylguanidinium nitrate would be expected to influence the reactivity and solubility of the reagent in organic media.

While direct catalytic applications of this compound are not extensively documented, related substituted phenylguanidines have demonstrated catalytic performance. For instance, N,N,N′,N′-tetramethyl-N″-phenylguanidine has been successfully synthesized and evaluated as a catalyst in the synthesis of diethylene glycol bis(allyl carbonate) (ADC) via the carbon dioxide route. researchgate.netjst.go.jp This suggests that the guanidine (B92328) moiety, even when substituted with a phenyl group, can participate in catalytic cycles. The basic nature of the guanidine core allows it to function as a proton shuttle or base catalyst in various organic transformations.

The following table summarizes the nitration of different aromatic substrates using a guanidinium nitrate/sulfuric acid system, illustrating its role as a nitrogen source (specifically, a source of the nitronium ion, NO2+).

| Aromatic Substrate | Nitrating Agent | Reaction Conditions | Product(s) | Yield |

| Toluene | Guanidine Nitrate | Concentrated H₂SO₄, Room Temp. | o-Nitrotoluene, p-Nitrotoluene | High |

| Benzamide | Guanidine Nitrate | Concentrated H₂SO₄, Room Temp. | 3-Nitrobenzamide | High |

| Benzonitrile | Guanidine Nitrate | Concentrated H₂SO₄, Room Temp. | 3-Nitrobenzonitrile | High |

| 2,6-Dinitrotoluene | Guanidine Nitrate | Concentrated H₂SO₄, Room Temp. | 2,4,6-Trinitrotoluene (TNT) | High |

This data is based on the reactivity of the parent compound, guanidinium nitrate, as a nitrating agent. uri.edu

Nitration Reactions and Formation of Nitroguanidines from Guanidinium Precursors

A significant reaction involving guanidinium precursors is their conversion to nitroguanidines. This compound can serve as a direct precursor to an N-phenyl-N'-nitroguanidine derivative. The established industrial method for producing nitroguanidine (B56551) involves the dehydration of guanidinium nitrate using a strong dehydrating agent, most commonly concentrated sulfuric acid. orgsyn.orgalpenfalke.comdtic.mil This reaction is technically a nitration via dehydration. The process can also be carried out using fuming nitric acid or a mixture of nitric and sulfuric acids. orgsyn.orgat.ua

The reaction proceeds by treating the guanidinium nitrate salt with concentrated sulfuric acid, where the acid acts as both a solvent and the dehydrating agent. alpenfalke.comdtic.mil The mixture is typically kept at a low temperature (below 0°C to 25°C) to control the exothermic reaction. at.ua After the reaction is complete, the mixture is poured into water, causing the nitroguanidine product to precipitate, which is then collected by filtration. orgsyn.orgalpenfalke.com Yields for the synthesis of the parent nitroguanidine from guanidinium nitrate are consistently high, often exceeding 90%. at.ua

Several factors influence the efficiency of this conversion, including the concentration of the sulfuric acid, the reaction temperature, and the ratio of reactants. Research has shown that using 94-96% sulfuric acid provides a 94-96% conversion of guanidinium nitrate to nitroguanidine. dtic.mil

| Precursor | Reagent(s) | Temperature | Yield of Nitroguanidine | Reference |

| Guanidinium Nitrate | 96-98% H₂SO₄ | < 0°C | 92% | at.ua |

| Guanidinium Nitrate | 94% H₂SO₄ | 40°C | 94-96% | dtic.mil |

| Guanidinium Sulfate | 61% H₂SO₄, then Mixed Acid | 135-140°C, then 25°C | 90% | at.ua |

| Guanidinium Nitrate | 92-100% HNO₃ | ≤ 80°C | Not specified | google.com |

Chemical Reaction Analysis and Transformation Pathways of the Guanidine Moiety

The guanidine moiety within this compound is a highly stable, delocalized cationic system due to resonance. However, under specific conditions, it can undergo various transformations. The reactivity is often initiated by proton transfer. In mass spectrometry studies of peptides containing an N-terminal arginine (which has a guanidinium side chain), the fragmentation pathways are initiated by the mobilization of a proton from the charged guanidinium group to another site on the molecule. nih.gov This creates a neutral, and therefore more reactive, guanidine group that can act as a strong nucleophile or proton acceptor, facilitating bond cleavages and rearrangements. nih.gov

For a compound like this compound, deprotonation of the guanidinium cation by a base would yield neutral N-phenylguanidine. This neutral species is more susceptible to hydrolysis or reaction with other electrophiles. The decomposition of guanidinium nitrate in aqueous solution under hydrothermal conditions is catalyzed by ammonia (B1221849) (NH₃). The proposed mechanism involves the deprotonation of the guanidinium ion by NH₃ to form neutral guanidine, which then undergoes hydrolysis as the rate-determining step. researchgate.net

The guanidine group can also react with other reagents. For example, the reaction of nitroguanidine (a derivative) with hydrazine (B178648) can lead to the formation of various substituted guanidines, such as nitroaminoguanidine, aminoguanidine (B1677879) nitrate, and diaminoguanidine (B1197381) nitrate, depending on the reaction conditions. ntis.gov This demonstrates the susceptibility of the guanidine carbon to nucleophilic attack once the group has been modified or is in a suitable reaction environment.

Degradation Pathways and Thermal Decomposition Mechanisms

The thermal decomposition of this compound is expected to follow pathways similar to its parent compound, guanidinium nitrate, though modified by the presence of the phenyl group. The decomposition of guanidinium nitrate is a complex process that has been the subject of numerous studies. The most probable initial step is the endothermic dissociation of the salt into its constituent neutral molecules: guanidine and nitric acid. researchgate.neturi.edu

CN₃H₅·HNO₃ (s) ⇌ CN₃H₅ (g) + HNO₃ (g)

Following this initial dissociation, a series of competing and consecutive reactions occur. researchgate.net Quantum chemistry calculations suggest that an alternative, lower-energy pathway involves an initial isomerization followed by a proton transfer in the gas phase. researchgate.netjes.or.jp

Key subsequent reactions and products include:

Dehydration: Guanidine can be dehydrated to form cyanamide (B42294) (H₂NCN) and ammonia (NH₃). uri.edu

Nitric Acid Decomposition: The nitric acid produced can decompose, contributing to the formation of nitrogen oxides (like NO₂) and water. guidechem.com

Further Reactions: The initial decomposition products undergo further reactions. For instance, guanidine and nitric acid can react to form nitroguanidine and water. Nitroguanidine itself is thermally unstable and decomposes to products including ammonia (NH₃), nitrous oxide (N₂O), water (H₂O), and carbon dioxide (CO₂). researchgate.neturi.edu

Polymerization: The cyanamide formed can undergo dimerization and trimerization to form dicyandiamide (B1669379) and melamine, respectively, which are often found in the solid residue. researchgate.neturi.edu

The presence of the N-phenyl group would likely alter the initial dissociation energy and may introduce alternative degradation pathways involving the aromatic ring, such as nitration or fragmentation of the phenyl group itself at higher temperatures. The thermal decomposition of guanidinium nitrate is a single-step weight loss process that primarily occurs in the temperature range of 450–700 K. guidechem.com

| Stage | Temperature Range | Key Process | Gaseous Products | Solid Residue |

| Initial | ~215-250°C | Dissociation into Guanidine and Nitric Acid | Guanidine, HNO₃ | Guanidinium Nitrate |

| Main Decomposition | 450-700 K | Complex multi-reaction pathway | H₂O, N₂, N₂O, CO₂, NH₃ | Carbon, Melamine, Ammeline (B29363) |

This data is primarily based on the thermal decomposition of the parent compound, guanidinium nitrate. researchgate.neturi.eduguidechem.com

Advanced Applications in Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the guanidinium (B1211019) group, coupled with the properties imparted by the phenyl substituent, establishes N-phenylguanidinium nitrate (B79036) as a key starting material for constructing more elaborate molecular architectures. Its role as a synthetic intermediate is particularly prominent in the creation of heterocyclic compounds and other specialty chemicals. The structure of the molecule lends itself to specific reactivity patterns that are exploited in multi-step syntheses. vulcanchem.com

N-phenylguanidinium nitrate serves as a valuable source of the N-C-N fragment required for the synthesis of certain nitrogen-containing heterocycles, most notably pyrimidines. The general and widely used method for constructing a pyrimidine (B1678525) ring involves the condensation of a compound containing a guanidine (B92328) moiety with a 1,3-bifunctional three-carbon fragment, such as a 1,3-dicarbonyl compound. bu.edu.eg In this reaction, the N-phenylguanidine unit acts as the binucleophile that closes the ring.

This synthetic strategy allows for the direct incorporation of a phenylamino (B1219803) group into the pyrimidine ring, a structural motif present in many biologically active molecules. The synthesis of pyrimidines and their fused analogues is of great interest due to their presence in nucleic acids (DNA and RNA) and their wide range of therapeutic applications. bu.edu.egnih.gov While the synthesis of pyridines typically proceeds through different condensation or cycloaddition pathways, the use of guanidine derivatives is a cornerstone of pyrimidine synthesis. baranlab.org

Table 1: Synthesis of Heterocyclic Derivatives

| Heterocycle | Synthetic Approach | Role of this compound |

|---|---|---|

| Pyrimidines | Condensation with a 1,3-bifunctional three-carbon fragment | Provides the N-C-N backbone of the pyrimidine ring |

This table summarizes the key role of this compound in the synthesis of pyrimidine derivatives.

Beyond heterocyclic synthesis, this compound is an important intermediate in the production of various specialty chemicals. It is utilized in the synthesis pathways for certain agrochemicals and pharmaceuticals, where the guanidine group is a key functional element. vulcanchem.com For example, phenylguanidine derivatives have been investigated as potential therapeutic agents for conditions like glioblastoma, showcasing the importance of this chemical class in medicinal chemistry. researchgate.net

The compound's reactivity allows for further chemical modifications to create complex derivatives with specific desired properties. vulcanchem.com Its structural analogs are also studied to understand how changes in the molecular structure affect the chemical and physical properties, which can lead to the development of new specialized optical materials. vulcanchem.com

Research into Enzyme Inhibition Mechanisms Involving the Guanidine Moiety

The guanidinium group, a key feature of this compound, is of significant interest in biochemical and medicinal chemistry research, particularly in the study of enzyme inhibition. The guanidine moiety is protonated at physiological pH, forming a positively charged guanidinium ion that can engage in strong non-covalent interactions with enzyme active sites. nih.gov

These interactions, which include hydrogen bonding and charge pairing, are crucial for molecular recognition. The guanidinium group is particularly adept at binding to anionic groups such as carboxylates and phosphates, which are commonly found in the active sites of enzymes. nih.gov This ability to form stable interactions makes the guanidine moiety a "privileged scaffold" in drug design. nih.gov

Research has shown that various guanidine-containing compounds act as inhibitors for several enzymes. A prominent example is the inhibition of Nitric Oxide Synthase (NOS), an enzyme involved in the production of nitric oxide. sci-hub.senih.gov Simple guanidine derivatives have been shown to be effective inhibitors of NOS, and this mechanism is explored for the treatment of conditions characterized by pathological nitric oxide production. sci-hub.se The study of how molecules like this compound and its derivatives interact with enzyme targets provides fundamental insights into designing more potent and selective enzyme inhibitors.

Fundamental Investigations in Materials Science

In the field of materials science, this compound and related compounds are subjects of fundamental research aimed at understanding structure-property relationships. The crystalline structure and physical properties of guanidinium salts are investigated to explore their potential in the development of new materials. vulcanchem.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes for N-Phenylguanidinium Nitrate (B79036) Analogues

Future synthetic efforts will likely concentrate on developing more efficient, versatile, and environmentally benign methods for the preparation of N-phenylguanidinium nitrate analogues. A key area of interest is the design of one-pot syntheses and multi-component reactions to streamline the production of complex guanidinium (B1211019) structures. The exploration of novel guanylation reagents and catalytic systems is anticipated to yield milder reaction conditions and broader substrate scopes.

Key research directions include:

Palladium-catalyzed cross-coupling reactions: The application of modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, could provide novel pathways to functionalized N-phenylguanidinium derivatives. These methods would allow for the introduction of a wide range of substituents on the phenyl ring, enabling fine-tuning of the electronic and steric properties of the resulting compounds.

Flow chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of guanidinium salts. This approach could facilitate the synthesis of previously inaccessible analogues and allow for the rapid optimization of reaction parameters.

Bio-inspired synthesis: Drawing inspiration from biosynthetic pathways, researchers may explore enzymatic or chemoenzymatic routes to N-phenylguanidinium analogues. This could lead to highly selective and sustainable synthetic processes.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Coupling | High functional group tolerance, precise control over substitution patterns. | Catalyst cost and removal, sensitivity to air and moisture. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easy scalability. | Initial setup cost, potential for clogging. |

| Bio-inspired Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme stability and availability. |

Development of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. Future research will focus on the development and application of advanced spectroscopic techniques for the real-time monitoring of these processes. These techniques will provide invaluable insights into reaction kinetics, intermediates, and transition states.

Emerging techniques and their potential applications include:

In-situ NMR and IR spectroscopy: These techniques allow for the direct observation of reacting species in the reaction mixture, providing real-time data on the consumption of reactants and the formation of products and intermediates.

Femtosecond pump-probe spectroscopy: This ultrafast spectroscopic method can be employed to study the dynamics of vibrational coupling and energy transfer within the N-phenylguanidinium cation on extremely short timescales. nih.gov

Mass spectrometry-based techniques: Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry can enable the rapid and direct monitoring of chemical reactions without the need for chromatographic separation. shimadzu.com

The development of RNA-based biosensors that can detect guanidine (B92328) in real-time within living cells showcases the potential for creating novel analytical tools to study the dynamics of guanidinium compounds in biological systems. nih.govacs.orgresearchgate.net

Design of Tailored Supramolecular Receptors and Functional Materials

The ability of the guanidinium group to form strong hydrogen bonds and engage in ion pairing makes it an excellent building block for supramolecular chemistry and materials science. Future research will focus on the rational design of receptors and materials that can selectively recognize and interact with this compound.

Key areas of investigation include:

Anion recognition: Designing and synthesizing novel host molecules that can selectively bind the nitrate anion of this compound. This could lead to the development of new sensors and separation technologies.